1,4-Dioxaspiro[4.5]decan-6-ol
Overview
Description
1,4-Dioxaspiro[4.5]decan-6-ol is a chemical compound with the molecular formula C8H14O3. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.5]decan-6-ol can be synthesized through several methods. One common approach involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the corresponding ethylene ketal. This intermediate is then subjected to hydrazone formation and iodination, followed by aminocarbonylation using a palladium-phosphine precatalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]decan-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction might produce alcohols.
Scientific Research Applications
1,4-Dioxaspiro[4.5]decan-6-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decan-6-ol involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]decane: Similar in structure but with a different ring size.
1,4-Dioxaspiro[4.5]decan-8-ol: Another spiro compound with a hydroxyl group at a different position.
1,4-Dioxaspiro[4.5]decan-8-one: A ketone derivative of the compound.
Uniqueness
1,4-Dioxaspiro[4.5]decan-6-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFJQQOXMQRFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)O)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340787 | |
Record name | 1,4-Dioxaspiro[4.5]decan-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78881-14-8 | |
Record name | 1,4-Dioxaspiro[4.5]decan-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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